molecular formula C12H21N3 B2400222 4,6-Di-tert-butylpyrimidin-2-amine CAS No. 78641-13-1

4,6-Di-tert-butylpyrimidin-2-amine

Cat. No.: B2400222
CAS No.: 78641-13-1
M. Wt: 207.321
InChI Key: WDGJQAKMBHPTAB-UHFFFAOYSA-N
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Description

4,6-Di-tert-butylpyrimidin-2-amine is an organic compound with the molecular formula C12H21N3. It is a derivative of pyrimidine, characterized by the presence of two tert-butyl groups at the 4 and 6 positions and an amine group at the 2 position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-tert-butylpyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with tert-butylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of the chlorine atom with the tert-butylamine group. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and quality. Techniques such as recrystallization and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

4,6-Di-tert-butylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4,6-Di-tert-butylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Di-tert-butylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri-tert-butylpyrimidine
  • 2,6-Di-tert-butyl-4-methylpyridine
  • 2,4-Di-tert-butylpyrimidine

Uniqueness

4,6-Di-tert-butylpyrimidin-2-amine is unique due to the specific positioning of its tert-butyl groups and the presence of an amine group. This structural arrangement imparts distinct chemical properties and reactivity, differentiating it from other similar compounds .

Properties

IUPAC Name

4,6-ditert-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGJQAKMBHPTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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